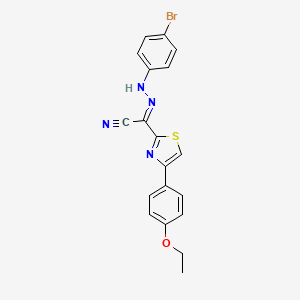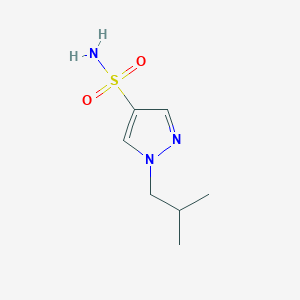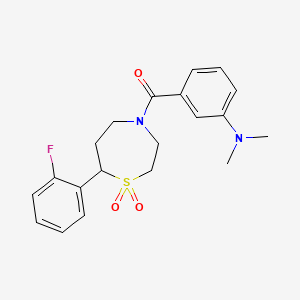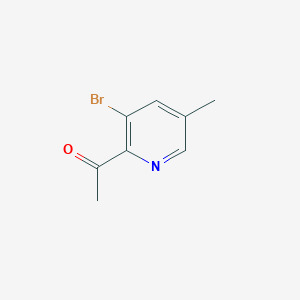
(2E)-N-(4-bromoanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(4-bromoanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in recent years due to its potential as an anticancer agent.
科学的研究の応用
Synthesis and Chemical Reactivity
(2E)-N-(4-bromoanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide and related compounds have been extensively studied for their chemical synthesis and reactivity. For instance, in the synthesis of quinazolinone derivatives with antimicrobial activity, similar compounds exhibit interesting behavior towards various nitrogen nucleophiles (El-Hashash et al., 2011). Additionally, derivatives of thiazole compounds have been synthesized and evaluated for their potential as antihypertensive α-blocking agents, showcasing their relevance in medicinal chemistry (Abdel-Wahab et al., 2008).
Antimicrobial Activities
The antimicrobial activities of novel thiazole derivatives have been a subject of interest. Research has shown that certain thiazole compounds, which are structurally related to this compound, exhibit significant antimicrobial properties against various bacterial and fungal isolates (Wardkhan et al., 2008).
Anticancer and Immunomodulatory Activities
Some novel thiazolo[3,2-a]benzimidazole derivatives, which share a structural similarity with the compound , have been found to have immunomodulatory and anticancer activities. These compounds have shown significant inhibitory effects on specific cancer cell lines, highlighting their potential in cancer therapy (Abdel‐Aziz et al., 2009).
Applications in Corrosion Inhibition
In the field of materials science, thiazole derivatives have been investigated for their role as corrosion inhibitors. Studies using Density Functional Theory (DFT) and Monte Carlo simulation have assessed the inhibition performance of thiazole-based Schiff bases on steel corrosion, demonstrating their practical applications in protecting materials (Obot et al., 2016).
Fluorescent Complexes and Sensor Applications
Thiazole derivatives have been utilized in creating stable fluorescent complexes with double-stranded DNA, indicating their use in biochemical and molecular biology research, such as in electrophoresis and DNA analysis (Rye et al., 1992). Additionally, certain thiazole derivatives have been synthesized as selective sensors for cyanide detection in aqueous media, highlighting their potential in environmental monitoring and safety applications (Elsafy et al., 2018).
特性
IUPAC Name |
(2E)-N-(4-bromoanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4OS/c1-2-25-16-9-3-13(4-10-16)18-12-26-19(22-18)17(11-21)24-23-15-7-5-14(20)6-8-15/h3-10,12,23H,2H2,1H3/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKHIBVBKJQYSM-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2573972.png)
![N-{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}formamide](/img/structure/B2573974.png)

![Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2573976.png)

![ethyl 4-{[benzyl(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2573979.png)

![N-(4-methylphenyl)-2-[(2-piperidin-1-ylethyl)thio]nicotinamide](/img/structure/B2573982.png)
![1-butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2573983.png)
![N-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]prop-2-enamide](/img/structure/B2573984.png)
